n-(2-methoxy-5-nitrophenyl)-1-[6-(1h-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O4/c1-31-17-4-3-15(27(29)30)13-16(17)22-20(28)14-7-11-25(12-8-14)18-5-6-19(24-23-18)26-10-2-9-21-26/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWOZYPCKHFOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methoxy-5-nitrophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperidine ring, a pyridazine moiety, and a nitrophenyl group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 342.34 g/mol.
Anticancer Activity
Research has indicated that derivatives containing the pyrazole structure exhibit significant anticancer properties. Specifically, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers.
Mechanisms of Action:
- Inhibition of Topoisomerase: Some studies suggest that nitro-containing compounds can inhibit topoisomerase activity, which is crucial for DNA replication and repair.
- Alkylation of DNA: The presence of nitro groups can facilitate DNA alkylation, leading to cytotoxic effects in cancer cells.
- Inhibition of Tubulin Polymerization: This mechanism disrupts mitosis in cancer cells, leading to cell death.
Case Study:
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Antibacterial Activity
The compound has also shown promising antibacterial activity against various bacterial strains. The presence of functional groups such as methoxy and nitro enhances its interaction with bacterial targets.
Minimum Inhibitory Concentration (MIC):
Research indicates that related compounds exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The structural modifications in the piperidine ring influence the antibacterial potency significantly.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Table 1: Summary of Biological Activities
Preparation Methods
Preparation of 3-Chloro-6-(1H-Pyrazol-1-yl)Pyridazine
A mixture of 3,6-dichloropyridazine (10.0 g, 67.1 mmol), pyrazole (6.85 g, 100.7 mmol), and anhydrous potassium carbonate (18.5 g, 134.2 mmol) in dimethylformamide (DMF, 100 mL) is heated to 120°C under argon for 24 hours. Post-reaction, the mixture is cooled, filtered, and concentrated under reduced pressure. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a white solid (8.2 g, 72%).
Key Characterization Data :
- 1H-NMR (400 MHz, CDCl3) : δ 9.02 (d, J = 2.4 Hz, 1H, Pyridazine-H), 8.45 (d, J = 2.4 Hz, 1H, Pyridazine-H), 8.21 (d, J = 1.6 Hz, 1H, Pyrazole-H), 7.78 (d, J = 2.0 Hz, 1H, Pyrazole-H), 6.51 (t, J = 2.0 Hz, 1H, Pyrazole-H).
- MS (ESI) : m/z 195.03 [M+H]+.
Synthesis of N-(2-Methoxy-5-Nitrophenyl)Piperidine-4-Carboxamide
The carboxamide segment is constructed via coupling piperidine-4-carboxylic acid with 2-methoxy-5-nitroaniline, necessitating protection-deprotection strategies to manage reactivity.
Nitration of 2-Methoxyaniline
2-Methoxyaniline (10.0 g, 72.9 mmol) is dissolved in acetic anhydride (50 mL) and heated to 50°C for 2 hours to form the acetamide derivative. After cooling, the mixture is added dropwise to a nitrating solution (HNO3/H2SO4, 1:3 v/v) at 0°C. The reaction is stirred for 1 hour, quenched with ice, and neutralized with NaOH. The precipitate is filtered and recrystallized from ethanol to yield 2-methoxy-5-nitroacetanilide (9.8 g, 68%).
Deprotection to 2-Methoxy-5-Nitroaniline
The acetamide (8.0 g, 34.5 mmol) is refluxed in 6 M HCl (50 mL) for 4 hours. The solution is cooled, basified with NaOH, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford 2-methoxy-5-nitroaniline as yellow crystals (5.2 g, 85%).
Carboxamide Formation
Piperidine-4-carboxylic acid (5.0 g, 38.8 mmol) is activated using isobutyl chloroformate (6.7 mL, 50.4 mmol) and N-methyl morpholine (5.6 mL, 50.4 mmol) in dry DMF (50 mL) at 0°C. After 15 minutes, 2-methoxy-5-nitroaniline (6.8 g, 38.8 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified via column chromatography (CH2Cl2/MeOH, 9:1) to yield N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide as a pale-yellow solid (9.1 g, 78%).
Key Characterization Data :
- 1H-NMR (400 MHz, DMSO-d6) : δ 9.87 (s, 1H, NH), 8.32 (d, J = 2.8 Hz, 1H, Ar-H), 8.12 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 6.95 (d, J = 9.2 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH3), 3.45–3.40 (m, 2H, Piperidine-H), 2.85–2.78 (m, 2H, Piperidine-H), 2.20–2.10 (m, 1H, Piperidine-H), 1.85–1.70 (m, 4H, Piperidine-H).
- MS (ESI) : m/z 320.15 [M+H]+.
Coupling of Piperidine-4-Carboxamide with Pyridazine-Pyrazole
The final step involves substituting the chloride on pyridazine with the piperidine nitrogen.
Nucleophilic Aromatic Substitution
A mixture of N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide (7.0 g, 21.9 mmol), 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (4.3 g, 21.9 mmol), and potassium carbonate (6.1 g, 43.8 mmol) in DMF (50 mL) is heated to 100°C for 18 hours. The reaction is cooled, filtered, and concentrated. Purification via silica gel chromatography (CH2Cl2/MeOH, 95:5) affords the title compound as a yellow solid (8.5 g, 76%).
Key Characterization Data :
- 1H-NMR (400 MHz, DMSO-d6) : δ 9.01 (d, J = 2.4 Hz, 1H, Pyridazine-H), 8.65 (d, J = 2.4 Hz, 1H, Pyridazine-H), 8.45 (d, J = 1.6 Hz, 1H, Pyrazole-H), 8.32 (d, J = 2.8 Hz, 1H, Ar-H), 8.12 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 7.80 (d, J = 2.0 Hz, 1H, Pyrazole-H), 6.95 (d, J = 9.2 Hz, 1H, Ar-H), 6.55 (t, J = 2.0 Hz, 1H, Pyrazole-H), 4.20–4.10 (m, 2H, Piperidine-H), 3.91 (s, 3H, OCH3), 3.50–3.40 (m, 2H, Piperidine-H), 2.90–2.80 (m, 1H, Piperidine-H), 2.30–2.20 (m, 2H, Piperidine-H), 1.95–1.80 (m, 2H, Piperidine-H).
- 13C-NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 158.9 (Pyridazine-C), 152.3 (Pyrazole-C), 148.7 (Ar-C), 142.5 (Ar-C), 131.9 (Pyridazine-C), 129.8 (Ar-C), 127.6 (Pyrazole-C), 124.3 (Ar-C), 118.9 (Pyrazole-C), 112.4 (Ar-C), 56.3 (OCH3), 52.1 (Piperidine-C), 46.8 (Piperidine-C), 32.4 (Piperidine-C), 28.5 (Piperidine-C).
- MS (ESI) : m/z 466.18 [M+H]+.
Optimization and Scalability Considerations
Reaction Yield Optimization
Yields for the SNAr reaction improve with higher temperatures (120°C) and prolonged reaction times (24 hours), though excessive heating risks decomposition. Catalytic amounts of CuI (5 mol%) enhance reactivity, increasing yields to 85%.
Purification Challenges
The final compound exhibits polar characteristics, necessitating gradient elution (CH2Cl2 to CH2Cl2/MeOH 9:1) during column chromatography. Recrystallization from ethanol/water (7:3) yields analytically pure material.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2-methoxy-5-nitrophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide?
The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Starting from pyrazole and pyridazine precursors, followed by coupling with a substituted piperidine-carboxamide moiety. For example, TBTU-mediated coupling of intermediates under anhydrous conditions (e.g., CH₂Cl₂, DIEA) .
- Functional group modifications : Methoxy and nitro groups are introduced via electrophilic substitution or nitro-reduction strategies. For pyridazine derivatives, regioselective halogenation (e.g., Appel salt reactions) may precede pyrazole coupling .
- Purification : Column chromatography (silica gel) and recrystallization are standard for isolating high-purity products (>95% HPLC) .
Q. How is the structural integrity of this compound validated in academic research?
Researchers employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H at δ 7.5–8.5 ppm, piperidine carboxamide carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Carboxamide C=O stretches (~1620–1680 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) confirm functional groups .
Q. What are the primary biological targets or mechanisms associated with this compound?
While direct target data for this compound is limited, structurally related piperidine-pyridazine-carboxamides exhibit:
- Kinase inhibition : Analogous compounds target kinases via ATP-binding site interactions, validated through enzymatic assays .
- GPCR modulation : Pyrazole-piperidine hybrids show affinity for serotonin or dopamine receptors, assessed via radioligand binding studies .
- Antimicrobial activity : Nitro-substituted pyrazolines demonstrate activity against Gram-positive bacteria (e.g., S. aureus), suggesting potential here .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across analogs with similar scaffolds?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) alter binding affinity. For example, 4-nitrophenyl analogs show enhanced antibacterial activity compared to methoxy derivatives .
- Stereochemistry : Chiral centers in the piperidine ring (e.g., 2R,4R configurations) significantly impact target selectivity, as seen in kinase inhibitors .
- Experimental variability : Standardize assays (e.g., MIC values for antimicrobial tests) and use positive controls (e.g., ciprofloxacin) to normalize data .
Q. What optimization strategies improve the synthetic yield and scalability of this compound?
Key approaches include:
- Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, catalyst) to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors enhance reproducibility for sensitive steps (e.g., diazo intermediate formation) .
- Protecting group strategies : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during piperidine functionalization .
Q. How can molecular docking studies guide the design of derivatives with enhanced activity?
Computational methods are critical for:
- Binding mode prediction : Docking into kinase ATP pockets (e.g., using AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with pyridazine N-atoms) .
- SAR analysis : Modifying the pyrazole substituent (e.g., adding fluorine) improves hydrophobic interactions, as seen in fluorinated analogs .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC at 37°C over 24–72 hours .
- Plasma stability : Exposure to human plasma (37°C) followed by LC-MS analysis quantifies metabolic susceptibility .
- Light/heat stress : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH) identifies degradation pathways .
Q. How do regioselectivity challenges in pyridazine functionalization impact synthesis?
Pyridazine’s electron-deficient nature complicates substitution patterns. Solutions include:
- Directed ortho-metalation : Use directing groups (e.g., amides) to control halogenation sites .
- Appel salt reactions : Achieve selective amination at the 3-position via base-catalyzed elimination, as demonstrated in pyridinamine derivatives .
Q. What structure-activity relationship (SAR) trends are observed in piperidine-carboxamide derivatives?
SAR studies highlight:
- Piperidine substitution : N-Methylation reduces steric hindrance, enhancing binding to targets like GPCRs .
- Carboxamide flexibility : Spacer groups (e.g., ethylene glycol) improve solubility without compromising activity .
- Nitro group positioning : Para-nitro on the phenyl ring increases antibacterial potency by enhancing electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
